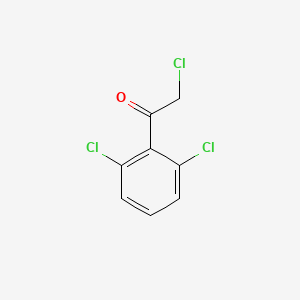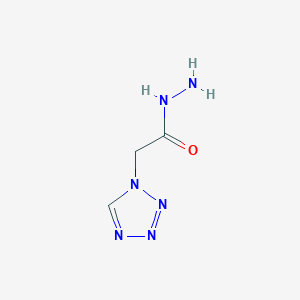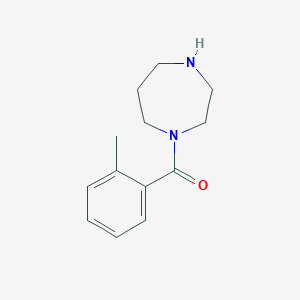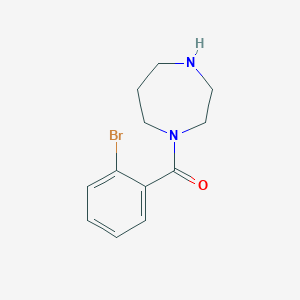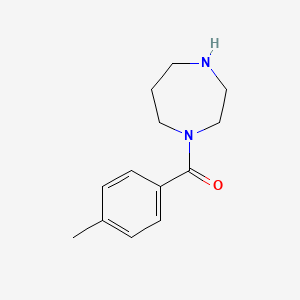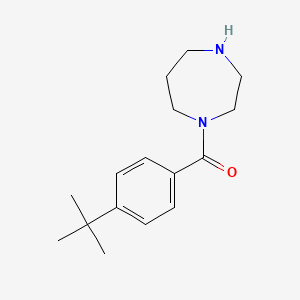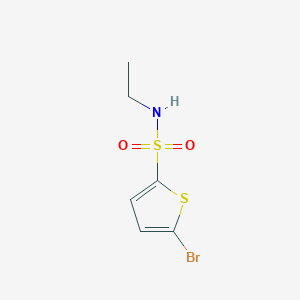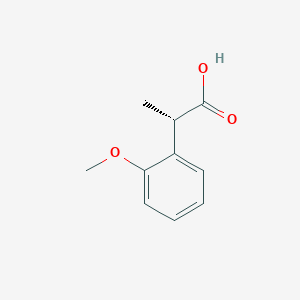![molecular formula C14H22N2O B3156007 2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol CAS No. 815655-76-6](/img/structure/B3156007.png)
2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol
Overview
Description
“2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol” is a chemical compound with the CAS Number: 815655-76-6. Its molecular weight is 234.34 . The IUPAC name for this compound is 2-[1-(3-methylbenzyl)-2-piperazinyl]ethanol .
Molecular Structure Analysis
The InChI code for “2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol” is 1S/C14H22N2O/c1-12-3-2-4-13(9-12)11-16-7-6-15-10-14(16)5-8-17/h2-4,9,14-15,17H,5-8,10-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Spectroscopic Analysis and Molecular Docking
- The compound has been subjected to various spectroscopic analyses (FT-IR, FT-Raman, UV, NMR) for understanding its molecular structure and properties (Subashini & Periandy, 2017).
- Molecular docking studies suggest potential inhibitory activity against Bacillus cereus, highlighting its potential in antimicrobial research.
Synthesis and Structural Characterization
- Research into the synthesis of variants of this compound and their structural characterization has been conducted to explore potential applications (Jin-peng, 2013).
- These studies are crucial for understanding the feasibility of large-scale production and practical applications.
Quantum Chemical Calculations
- Quantum chemical calculations have been used to analyze the molecular structure, vibrational spectra, NMR, UV, and NLO properties of similar compounds (Mekala, Mathammal, & Sangeetha, 2015).
- Such studies are essential for understanding the electronic properties and potential applications in fields like material science.
Antimicrobial and Antifungal Studies
- Synthesized variants of this compound have been studied for their antimicrobial and antifungal activities (Nishat, Haq, Ahamad, & Kumar, 2007).
- These studies are vital for exploring the potential use of these compounds in pharmaceuticals and healthcare products.
Potential in Coordination and Supramolecular Chemistry
- Research into the synthesis and properties of related compounds has shown potential applications in coordination and supramolecular chemistry (Cheadle, Gerasimchuk, Barnes, Tyukhtenko, & Silchenko, 2013).
- These findings could be instrumental in developing new materials and chemical processes.
Exploration in Organic Synthesis
- The compound and its derivatives have been utilized in the synthesis of aromatic alcohols, showcasing their utility in organic chemistry (Wang, Weng, Zhou, Lv, Miao, Zhang, Han, Scott, & Schüth, 2019).
- Such research is important for developing new synthetic routes and chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as ethanol have been found to interact with gaba receptors and glycine receptors . These receptors play a crucial role in inhibitory neurotransmission, affecting various physiological and psychological processes.
Mode of Action
It can be inferred from the related compound ethanol that it may bind to its targets, causing changes in their function . For instance, ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may influence pathways related to neurotransmission, particularly those involving gaba and glycine .
Pharmacokinetics
The related compound ethanol is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may cause changes in neurotransmission, potentially leading to sedative effects .
properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-3-2-4-13(9-12)11-16-7-6-15-10-14(16)5-8-17/h2-4,9,14-15,17H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKKYWEEXYIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
